Product packaging for Ac-Phe-NHMe(Cat. No.:CAS No. 17186-60-6)

Ac-Phe-NHMe

Cat. No.: B556360
CAS No.: 17186-60-6
M. Wt: 220.27 g/mol
InChI Key: RLHSJVFEMKHRDJ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ac-Phe-NHMe is a protected amino acid derivative extensively utilized as a fundamental building block in peptide research and structural biology. This compound serves as a quintessential model system for investigating the structural foundations of β-sheet formation, a prevalent secondary structure in proteins . Research employing isolated molecules in the gas phase, using techniques like laser spectroscopy, has provided detailed insights into the conformational preferences and hydrogen-bonding patterns of this compound and its dimeric forms, shedding light on intrinsic molecular properties without solvent interference . The compound's value is further demonstrated in studies of conformationally constrained alpha/beta-peptides, where it acts as a reference point for understanding how backbone constraints influence folding and stability . Additionally, its analogue, Ac-(Z)-ΔPhe-NHMe, has been used in photoisomerization studies, highlighting the relevance of this chemical class in exploring dynamic molecular processes . This product is labeled "For Research Use Only" (RUO). RUO products are exclusively tailored for laboratory research purposes, such as fundamental scientific investigation, drug discovery, and the development of new diagnostic tools . They are not intended for use in the diagnosis, treatment, or management of human disease or health conditions. RUO products are exempt from the rigorous regulatory approvals required for in vitro diagnostic (IVD) medical devices and are not evaluated for diagnostic accuracy, specificity, or precision by regulatory authorities . This product must be used only by qualified researchers in controlled laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O2 B556360 Ac-Phe-NHMe CAS No. 17186-60-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-acetamido-N-methyl-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-9(15)14-11(12(16)13-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,16)(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHSJVFEMKHRDJ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427187
Record name Nalpha-Acetyl-N-methyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17186-60-6
Record name Nalpha-Acetyl-N-methyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Conformational Landscape Elucidation of Ac Phe Nhme

Dimer and Oligomer Formation

β-Sheet Model Systems and Related Configurations

Ac-Phe-NHMe serves as a valuable model compound for understanding the fundamental principles of β-sheet formation in peptides and proteins researchgate.netrsc.orgrsc.org. The monomeric form of this compound has been shown to adopt β-sheet related configurations, with one prominent species exhibiting such a conformation researchgate.net. The dimerization of this compound leads to a doubly hydrogen-bonded structure that effectively mimics the intermolecular hydrogen bonding characteristic of β-sheets. This capability makes it an important tool for studying the initial stages of peptide aggregation and the structural motifs involved in the formation of amyloid-like fibrils and other ordered peptide nanostructures nih.govfrontiersin.org.

Influence of Residue Substitution and Peptide Length

Modifications to the peptide backbone, such as altering the amino acid residue or changing the peptide length, significantly impact conformational preferences and interaction patterns.

α-Peptide Analogues (e.g., Ac-Phe-Ala-NHMe)

Comparisons between this compound and its α-peptide analogues, such as Ac-Phe-Ala-NHMe, reveal how subtle changes in amino acid composition can influence conformational stability and hydrogen bonding researchgate.net. While specific detailed studies on Ac-Phe-Ala-NHMe are less prominent in the surveyed literature compared to other analogues, the general principle is that replacing phenylalanine with a smaller, aliphatic amino acid like alanine (B10760859) can alter the steric and electronic environment around the peptide backbone, potentially affecting the preferred dihedral angles (φ, ψ) and the strength or geometry of intramolecular and intermolecular hydrogen bonds. Such substitutions can lead to distinct conformational ensembles compared to the phenylalanine-containing parent compound.

β-Peptide Analogues (e.g., Ac-β3-hPhe-NHMe, Ac-β3-hAla-β3-hPhe-NHMe)

The incorporation of β-amino acids, such as β3-homophenylalanine (β3-hPhe) or β3-homoalanine (β3-hAla), into peptide chains dramatically alters the backbone structure due to the additional methylene (B1212753) group. This leads to distinct conformational preferences compared to α-peptides. Studies on Ac-β3-hPhe-β3-hAla-NHMe and Ac-β3-hAla-β3-hPhe-NHMe have identified various conformational isomers, often stabilized by different sizes of intramolecular hydrogen-bonded rings, such as C6, C8, or C10 rings acs.org. For instance, these β-peptides can form double ring structures (e.g., C6/C6, C8/C8) or single ring structures (e.g., C10), which differ from the prevalent ring sizes observed in α-peptides. Constrained β-amino acids, like trans-2-aminocyclopentanecarboxylic acid (ACPC), further rigidify the backbone, leading to predictable changes in conformational preferences and the absence of certain hydrogen-bonded ring systems found in unconstrained analogues acs.orgnih.gov.

Table 1: Key Conformational Features of β-Peptide Analogues

Peptide AnaloguePrimary Conformational FeaturesStabilizing InteractionsReference
Ac-β3-hPhe-β3-hAla-NHMeMultiple isomers; C6/C6 double rings, C10 single rings, C8/C8 double rings, C6/C8 double acceptorIntramolecular hydrogen bonds (NH···O=C) acs.org
Ac-β3-hAla-β3-hPhe-NHMeMultiple isomers; C6/C6 double rings, C10 single rings, C8/C8 double rings, C6/C8 double acceptorIntramolecular hydrogen bonds (NH···O=C) acs.org
Ac-Phe-ACPC-NHMeAbsence of C6 rings; preference for C5 (N-term) and C8 (β-peptide subunit) structures; C5/C8 double ringsIntramolecular hydrogen bonds (NH···O=C), constrained backbone via ACPC ring acs.orgnih.gov
Ac-ACPC-Phe-NHMeC8/C7 sequential double rings, C11 single ringsIntramolecular hydrogen bonds (NH···O=C), constrained backbone via ACPC ring acs.orgnih.gov

γ-Peptide Analogues (e.g., Ac-γ2-hPhe-NHMe, Ac-γ4-Phe-NHMe)

γ-Peptides, characterized by an additional carbon atom in the backbone, exhibit unique conformational properties. Ac-γ2-hPhe-NHMe has been found to adopt three distinct conformational isomers, with two forming nine-atom intramolecular hydrogen-bonded rings (differing in phenyl ring position) and a third featuring an intramolecular amide-amide stacking motif researchgate.net. Ac-γ4-Phe-NHMe also displays a complex conformational landscape, with nine-membered hydrogen-bonded rings (C9) and amide-stacked conformers researchgate.net. The phenyl ring's position plays a role in facilitating NH···π interactions in γ4F or avoiding interactions with the C=O group in γ2F. The conformational potential energy surface for γ4F shows separate basins for different conformational families, separated by significant energy barriers, suggesting a complex folding pathway researchgate.net.

Table 2: Conformational Features of γ-Peptide Analogues

Peptide AnalogueKey Conformational FeaturesStabilizing InteractionsReference
Ac-γ2-hPhe-NHMeThree isomers; nine-atom H-bonded rings (varying phenyl position), amide-amide stackingIntramolecular H-bonds, NH···π, amide stacking researchgate.net
Ac-γ4-Phe-NHMeNine-membered H-bonded rings (C9), amide-stacked conformersIntramolecular H-bonds, NH···π, amide stacking researchgate.net

Dehydropeptide Analogues (e.g., Ac-ΔPhe-NHMe, Boc-Gly-ΔPhe-NHMe)

The presence of a dehydroamino acid residue, characterized by a double bond between the α and β carbons, introduces significant conformational rigidity into the peptide backbone mdpi.combeilstein-journals.org. This unsaturation restricts rotation, leading to predictable changes in secondary structure. Ac-ΔPhe-NHMe (specifically the (E)-isomer) is stabilized by strong C5 hydrogen bonds (N1-H1···O2) and can also exhibit NH/π interactions with the phenyl ring nih.govresearchgate.netnih.govcapes.gov.br. In non-polar solvents, Ac-(E)-ΔPhe-NHMe predominantly adopts an extended conformation stabilized by the C5 hydrogen bond. However, in more polar solvents like acetonitrile, this hydrogen bond can be disrupted, leading to an unfolded state nih.gov. The double bond can also influence the amidic resonance, affecting bond lengths and planarity within the amide groups capes.gov.br. In longer sequences, dehydroamino acids can promote β-turn conformations or even helical structures, depending on their position and stereochemistry beilstein-journals.orgnih.govchemrxiv.org. For instance, Ac-ΔPhe-NHMe can form 10-membered rings stabilized by an intramolecular hydrogen bond between the acetyl C=O and the amide NH, distinct from typical helical structures nih.gov.

Table 3: Conformational Properties of Dehydropeptide Analogues

Peptide AnalogueKey Conformational FeaturesStabilizing InteractionsSolvent DependenceReference
Ac-ΔPhe-NHMe ((E)-isomer)Predominantly extended conformer; C5 H-bond; NH/π interactionC5 H-bond (N1-H1···O2), NH···π interactionStabilized in non-polar solvents (e.g., DCM); unfolds in polar solvents (e.g., MeCN) due to H-bond disruption nih.govresearchgate.netnih.govcapes.gov.br
Ac-ΔPhe-NHMeCan form 10-membered rings (acetyl C=O to amide NH)Intramolecular H-bond- nih.gov
Dehydropeptides (general)Increased backbone rigidity; potential for β-turns, helical structures; stronger C5 H-bondsC5 H-bond, NH···π interactions, π-conjugationConformational preferences can vary with solvent polarity mdpi.combeilstein-journals.orgnih.govchemrxiv.org
Boc-Gly-ΔPhe-NHMe(Inferred from longer sequences) Potential for helical structures, β-turnsIntramolecular H-bonds, NH···π interactions- beilstein-journals.orgnih.govchemrxiv.org

Compound List:

this compound (N-acetyl-L-phenylalanine N'-methylamide)

Ac-Phe-Ala-NHMe (N-acetyl-L-phenylalanine L-alanine N'-methylamide)

Ac-β3-hPhe-NHMe (N-acetyl-β3-homophenylalanine N'-methylamide)

Ac-β3-hAla-β3-hPhe-NHMe (N-acetyl-β3-homoalanine-β3-homophenylalanine N'-methylamide)

Ac-γ2-hPhe-NHMe (N-acetyl-γ2-homophenylalanine N'-methylamide)

Ac-γ4-Phe-NHMe (N-acetyl-γ4-phenylalanine N'-methylamide)

Ac-ΔPhe-NHMe (N-acetyl-dehydrophenylalanine N'-methylamide)

Boc-Gly-ΔPhe-NHMe (N-tert-butoxycarbonyl-glycine-dehydrophenylalanine N'-methylamide)

Ac-Phe-ACPC-NHMe (N-acetyl-L-phenylalanine-trans-2-aminocyclopentanecarboxylic acid N'-methylamide)

Ac-ACPC-Phe-NHMe (N-acetyl-trans-2-aminocyclopentanecarboxylic acid-L-phenylalanine N'-methylamide)

Ac-ΔAla-NHMe (N-acetyl-dehydroalanine N'-methylamide)

Ac-(E)-ΔPhe-NHMe (N-acetyl-(E)-dehydrophenylalanine N'-methylamide)

Ac-(Z)-ΔPhe-NHMe (N-acetyl-(Z)-dehydrophenylalanine N'-methylamide)

Ac-ΔAbu-NHMe (N-acetyl-dehydroaminobutyric acid N'-methylamide)

Ac-ΔLeu-NHMe (N-acetyl-dehydroleucine N'-methylamide)

Ac-ΔVal-NHMe (N-acetyl-dehydrovaline N'-methylamide)

Ac-Aib-ΔPhe-NHMe (N-acetyl-aminoisobutyric acid-dehydrophenylalanine N'-methylamide)

Ac-(Aib-ΔPhe)3-NHMe (N-acetyl-(aminoisobutyric acid-dehydrophenylalanine)3-N'-methylamide)

Ac-ΔAla-(ΔZ-Phe)6-NHMe (N-acetyl-dehydroalanine-(Z)-dehydrophenylalanine)6-N'-methylamide)

Ac-(ΔZ-Phe)n-NHMe (N-acetyl-(Z)-dehydrophenylalanine)n-N'-methylamide)

Azapeptide Analogues (e.g., Ac-azaPhe-NHMe)

Azapeptides, characterized by the substitution of the α-carbon atom with a nitrogen atom in one or more amino acid residues, represent a significant class of peptidomimetics. This structural modification introduces distinct conformational constraints and alters hydrogen bonding capabilities compared to their natural peptide counterparts acs.orgmdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netkirj.eenih.gov. Theoretical studies on Ac-azaPhe-NHMe, employing ab initio molecular orbital theory, predict that the incorporation of an aza-phenylalanine residue favors the formation of β-turn motifs researchgate.netresearchgate.net. These conformations are characterized by specific backbone dihedral angles. The χ1 angle in the side chain of aza-phenylalanine preferentially adopts values between ±60° and ±130°, likely due to steric interactions with adjacent groups researchgate.net.

The introduction of aza-amino acids can lead to significant changes in peptide structure, including a propensity to adopt β-turn conformations mdpi.comnih.govresearchgate.netresearchgate.net. However, in some contexts, such as β-hairpin models, aza-amino acid incorporation has been shown to destabilize the native structure compared to the parent peptide mdpi.com. Despite these conformational effects, aza-peptides often exhibit enhanced metabolic stability and improved bioavailability, making them attractive for drug design kirj.eeresearchgate.net.

Table 1: Predicted Conformational Parameters for Ac-azaPhe-NHMe

ParameterValueNotes
Compound Ac-azaPhe-NHMeModel compound for azapeptide conformational analysis
Method Ab initio MO theory (HF/6-31G*)Theoretical prediction of minimum energy conformations
Backbone φ ≈ ±91° ± 24°Corresponds to β-turn or Polyproline II (βP) structure
Backbone ψ ≈ ±18° ± 10° (or ±169° ± 8°)Corresponds to β-turn or Polyproline II (βP) structure
Side Chain χ1 Prefers ±60° to ±130°Influenced by steric hindrance with N-terminal and C-terminal groups

Proline-Containing Analogues (e.g., Ac-Phe-Pro-NHMe)

The incorporation of proline residues into peptide sequences significantly impacts their conformational preferences due to its unique cyclic pyrrolidine (B122466) side chain. This structure restricts the backbone φ dihedral angle to approximately -65° and allows proline to readily access both cis and trans conformations around the peptide bond frontiersin.orgcaltech.edu. For most amino acids, the trans conformation is energetically favored due to steric repulsion in the cis state. However, proline's cyclic structure reduces this energy difference, making cis isomers more accessible frontiersin.orgcaltech.edunih.gov.

In the dipeptide Ac-Phe-Pro-NHMe, an aromatic-proline interaction between the phenylalanine side chain and the proline ring can further stabilize the cis conformation of the peptide bond nih.govacs.orgacs.org. This interaction leads to a reduced trans/cis equilibrium constant (Kt/c), indicating a higher population of the cis isomer compared to dipeptides lacking such interactions or proline residues. For instance, Ac-Phe-Pro-NHMe exhibits a Kt/c of 2.2, while Ac-Gly-Pro-NHMe shows a higher value of 5.5, suggesting a stronger preference for the cis conformation in the former nih.govacs.org. The presence of proline can also introduce kinks into the peptide backbone frontiersin.org. Furthermore, studies using reversed-phase high-performance liquid chromatography (RP-HPLC) at low temperatures have demonstrated that cis and trans conformers of Phe-Pro dipeptides can be separated, with the trans isomer typically eluting before the cis isomer nih.gov.

Spectroscopic Investigations of Ac Phe Nhme and Analogues

Infrared Spectroscopy Techniques

Infrared (IR) spectroscopy is a cornerstone technique for elucidating the structure of peptides like Ac-Phe-NHMe. By probing the vibrational frequencies of the molecule's functional groups, researchers can gain detailed insights into its geometry, hydrogen-bonding networks, and conformational landscape.

IR/R2PI Spectroscopy for Vibrational Analysis

A powerful combination of techniques for studying gas-phase molecules is infrared/resonant two-photon ionization (IR/R2PI) spectroscopy. researchgate.nettorvergata.it In this method, molecules are cooled in a supersonic expansion, isolating them in their lowest energy states. aip.org A tunable IR laser excites the molecules, and a subsequent UV laser ionizes them. When the IR laser is resonant with a vibrational transition, the ion signal is depleted, creating a spectrum that reflects the molecule's ground-state vibrational modes. torvergata.it

This technique has been instrumental in the vibrational analysis of this compound. researchgate.net Studies using IR/R2PI have successfully identified and characterized multiple isomers of the monomer. researchgate.net The analysis, supported by ab initio and DFT calculations, has revealed the presence of at least three distinct monomer conformations: one with a β-sheet-like structure and others stabilized by different intramolecular hydrogen bonds. researchgate.net The most prevalent species observed in the supersonic jet expansion possesses a conformation related to a β-sheet. researchgate.net Furthermore, IR/R2PI has been used to study the dimer (this compound)₂, identifying a doubly hydrogen-bonded arrangement that serves as a model for β-sheet formation. researchgate.net

Resonant Ion-Dip Infrared (RIDIR) Spectroscopy for Single-Conformation Studies

Resonant Ion-Dip Infrared (RIDIR) spectroscopy is a high-resolution, double-resonance technique that allows for the acquisition of IR spectra for a single, pre-selected conformational isomer. acs.orgnih.gov The method works by setting a UV laser to the specific wavelength of an electronic transition of one conformer, which is identified via R2PI spectroscopy. aip.orgnih.gov While monitoring the ion signal produced by this UV laser, a tunable IR laser is scanned. If the IR laser excites a vibration in the selected conformer, a "dip" in the ion signal is observed, yielding a conformation-specific IR spectrum. nih.gov

For this compound and its analogues, RIDIR has been invaluable for disentangling complex spectra where multiple conformers coexist. aip.orgacs.org By isolating individual conformers, RIDIR provides unambiguous vibrational frequencies associated with specific structures, such as those with C5 or C7 intramolecular hydrogen-bonded rings. aip.org This level of detail is crucial for benchmarking theoretical calculations and accurately assigning structures to the different species observed in a molecular beam. acs.orgacs.orgnih.gov For example, in the β-peptide analogue Ac-β³-hPhe-NHMe, RIDIR spectra in the 3300−3700 cm⁻¹ region clearly distinguished between a C6 conformer and a unique C8 structure based on their distinct H-bonded and free amide NH stretch transitions. acs.org

Amide I and Amide II Region Analysis

The Amide I and Amide II vibrational bands are particularly sensitive to the secondary structure of peptides. aip.org The Amide I band, located around 1600–1700 cm⁻¹, is primarily due to the C=O stretching vibration of the peptide backbone. aip.org The Amide II band, found between 1500-1600 cm⁻¹, arises from a combination of the N-H in-plane bending and C-N stretching modes. mdpi.com The precise frequencies of these bands are highly dependent on hydrogen-bonding interactions. aip.org

Conformation-specific IR spectra of this compound in the Amide I and Amide II regions provide a detailed picture of its local hydrogen-bonding environment. aip.org The Amide I region is especially valuable as the C=O stretch is a localized mode, making it a clean probe of the C=O group's involvement in H-bonds. aip.org By analyzing shifts in these bands for different conformers (e.g., C5 vs. C7), researchers can determine which amide groups are acting as hydrogen bond donors or acceptors, providing direct evidence for specific folded structures. aip.orgslideplayer.com This analysis has been extended to a wide range of α-, β-, and γ-peptides, establishing a library of spectral signatures for various H-bonded rings (C5 to C11) and more complex double-ring structures. aip.org

IR-Induced Isomerization Studies

IR-induced isomerization is a pump-probe technique used to explore the potential energy landscape and interconversion pathways between different conformers. A conformer-specific IR laser pulse can be used to excite a population of molecules, providing enough energy to overcome the barrier to isomerization. A second laser can then probe the resulting population distribution.

While direct studies on this compound are less documented in this specific context, extensive work on its analogues, such as the γ-peptide Ac-γ⁴-Phe-NHMe, demonstrates the power of this method. acs.orgresearchgate.net In these studies, researchers used IR population transfer spectroscopy to determine the fractional abundances of different conformers in the expansion. acs.org This approach can reveal the connectivity between different conformational basins on the potential energy surface. For Ac-γ⁴-Phe-NHMe, the studies identified separate basins for C9 hydrogen-bonded rings and a unique amide-stacked conformer, separated by a significant energy barrier. acs.orgorcid.org Such experiments provide critical data on the kinetics and thermodynamics of peptide folding.

Fourier Transform Infrared (FT-IR) Spectroscopy Applications

Fourier Transform Infrared (FT-IR) spectroscopy is a versatile and widely used technique for obtaining an infrared spectrum of a sample. ub.edu Unlike dispersive instruments, FT-IR spectrometers collect all frequencies simultaneously, offering significant advantages in speed and signal-to-noise ratio. ub.edu Its applications are extensive, ranging from quality control to complex biological analyses. nih.govthermofisher.comspectroscopyonline.com

In the context of this compound, FT-IR has been applied in advanced double-resonance schemes. One such method is infrared-enhanced fluorescence-gain spectroscopy, which records conformation-specific excited-state infrared spectra. figshare.com This UV-IR technique was demonstrated for a series of molecules including this compound. It takes advantage of the increased fluorescence that occurs after IR excitation from the S₁ electronic state origin, allowing for the acquisition of high-quality excited-state IR spectra. figshare.com These spectra provide information about how the molecular structure and vibrational frequencies change upon electronic excitation, offering deeper insight into the molecule's photophysics.

Ultraviolet Spectroscopy (UV)

Ultraviolet (UV) spectroscopy probes the electronic transitions within a molecule. For this compound, the phenylalanine side chain contains a phenyl group, which acts as a convenient chromophore. acs.org The S₀→S₁ electronic transition of this phenyl ring is sensitive to the local environment, and therefore to the peptide's conformation.

Techniques like one-color Resonant Two-Photon Ionization (R2PI) are used to record the UV spectrum. aip.org The R2PI spectrum of this compound shows a series of distinct origin transitions, with each transition corresponding to a different conformational isomer present in the supersonic expansion. aip.org This conformational differentiation is the basis for subsequent single-conformation IR studies.

To definitively assign spectral features to specific conformers, UV-UV hole-burning spectroscopy is often employed. acs.orgacs.org In this technique, one UV laser (the "burn" laser) depletes the ground state population of a specific conformer, and a second, scanned UV laser (the "probe" laser) records the R2PI spectrum. The resulting spectrum will show a "hole" at all transitions originating from the same ground state as the one targeted by the burn laser. This has been used to confirm the number of conformers present for this compound analogues, such as Ac-β³-hPhe-NHMe, where two distinct conformers were identified. acs.org

Table of Spectroscopic Data for this compound Analogues

This table presents findings from spectroscopic studies on Ac-β³-hPhe-NHMe, an analogue of this compound, highlighting the data obtained from combined UV and IR spectroscopy techniques.

ConformerUV S₀-S₁ Origin (cm⁻¹)IR NH Stretch Frequencies (cm⁻¹)Assigned StructureReference
Conformer A344313400 (H-bonded), 3488 (free)C6 acs.org
Conformer B344043417 (H-bonded), 3454 (free)C8 acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides in solution. For this compound and its analogues, ¹H and ¹³C NMR studies provide detailed information about their conformational preferences, which are often influenced by the solvent environment.

In chloroform, a non-polar solvent, this compound has been shown to interact with lecithin (B1663433), a component of cell membranes. researchgate.net The interaction, stabilized by N-H···O or C-H···O hydrogen bonds, primarily occurs at the polar head of the lecithin molecule. researchgate.net Theoretical calculations, combined with NMR data, suggest that the most probable site of interaction is the negatively charged oxygen in the phosphate (B84403) group of lecithin acting as a proton acceptor. researchgate.net

The conformational behavior of similar dipeptide analogues, such as N-acetyl-L-alanine-N'-methylamide (Ac-Ala-NHMe), has been extensively studied in various solvents using ¹H NMR and theoretical calculations. rsc.orgresearchgate.net These studies reveal a complex interplay of intramolecular hydrogen bonds, steric interactions, and solvent effects that dictate the preferred conformations. rsc.orgresearchgate.net For instance, in aqueous solution, conformers like C₇, C₅, and αR are found to be present, while in chloroform, C₇-C₅ and αR conformers are more likely. acs.org

Furthermore, NMR studies on more complex peptides containing proline have utilized model compounds to understand the influence of specific residues on conformation. mdpi.com These analyses often involve examining chemical shifts and coupling constants to deduce dihedral angles and identify intramolecular hydrogen bonds. mdpi.comias.ac.in The concentration dependence of NMR parameters can also provide insights into peptide aggregation in different solvents. ias.ac.in

NMR spectroscopy is particularly adept at probing hydrogen bond interactions, which are critical in defining the secondary structure of peptides. Chemical shifts of amide protons (NH) are sensitive to their environment; a downfield shift is often indicative of involvement in a hydrogen bond.

In studies of this compound interacting with lecithin in chloroform, ¹H and ¹³C NMR were used to identify the specific hydrogen bonds stabilizing the complex. researchgate.net The data pointed towards the formation of N-H···O and C-H···O hydrogen bonds between the peptide and the phosphate group of lecithin. researchgate.net

For related dipeptides like Ac-Phe-Ser-NH₂ and Ac-Phe-Cys-NH₂, IR-UV ion dip spectroscopy in the gas phase, combined with quantum chemical calculations, provided a direct view of intramolecular hydrogen bonds. rsc.org These studies showed that both peptides adopt a singly γ-folded backbone conformation as their most stable structure, stabilized by an intramolecular hydrogen bond. rsc.org The strength of this hydrogen bond (OH···O in the serine-containing peptide versus SH···O in the cysteine-containing one) was found to influence the compactness of the resulting γ-turn. rsc.org

Amide-to-ester mutations are a powerful tool used in conjunction with NMR to probe the role of specific backbone hydrogen bonds in protein-peptide interactions. acs.org Replacing an amide group with an ester removes the NH hydrogen-bond donor and weakens the acceptor capacity of the carbonyl group. acs.org This strategy has been used to quantify the energetic contribution of individual hydrogen bonds to binding affinity and stability. acs.org

Interactive Table: NMR Observables for Hydrogen Bond Probing

NMR Parameter Information Provided
Amide Proton Chemical Shift (δ(NH)) Downfield shifts suggest H-bond involvement.
Temperature Coefficient (dδ/dT) Small values indicate solvent-shielded or H-bonded protons.
Solvent Titration Changes in δ(NH) upon addition of a competing H-bond solvent (e.g., DMSO) reveal solvent accessibility.

Other Biophysical Spectroscopic Methods for Peptide Characterization

Circular Dichroism (CD) spectroscopy is a widely used technique for the rapid determination of the secondary structure of peptides and proteins in solution. americanpeptidesociety.orgnih.gov The method measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules. nih.gov Different types of secondary structures, such as α-helices, β-sheets, and random coils, produce distinct CD spectra. americanpeptidesociety.orgnih.gov

α-helices are typically characterized by negative bands around 222 nm and 208 nm, and a positive band around 193 nm. libretexts.org

β-sheets generally show a negative band near 217-218 nm and a positive band around 195 nm. libretexts.org

Random coils or unfolded peptides lack strong, defined peaks above 210 nm. libretexts.org

CD spectroscopy is highly sensitive to the conformational state of peptides. For instance, studies on helical peptides have used CD to confirm their secondary structure in different solvent conditions. nih.gov The addition of denaturants like urea, which disrupts secondary structures, leads to a characteristic change in the CD spectrum, confirming the initial folded state. nih.gov

While specific CD spectra for this compound were not found in the provided search results, the technique is broadly applicable to peptides of this nature. For example, CD analysis of proline-containing peptide conjugates was used to assess their solution-state conformations. mdpi.com The sensitivity of CD spectra to the peptide backbone arrangement makes it an invaluable tool for studying how factors like amino acid sequence, solvent, and temperature affect the secondary structure. americanpeptidesociety.orgcore.ac.uk By comparing the experimental spectrum of a peptide to reference spectra of known structures, researchers can estimate the percentage of α-helix, β-sheet, and random coil content. nih.govnih.gov

Fluorescence Polarization Anisotropy (FPA)

Fluorescence Polarization Anisotropy (FPA), also known as fluorescence polarization (FP), is a spectroscopic technique that provides information about the size, shape, and rotational mobility of fluorescent molecules in solution. horiba.combmglabtech.comnanoqam.ca The principle is based on the photoselection of fluorophores by polarized light. nanoqam.ca When a population of randomly oriented fluorophores is excited with plane-polarized light, only those molecules with their absorption transition dipole moment oriented parallel to the plane of polarization will be preferentially excited. cam.ac.uk

The subsequently emitted light will also be polarized. However, if the molecule rotates during the interval between absorption and emission (the fluorescence lifetime), the polarization of the emitted light will be partially or fully lost. nanoqam.ca The extent of this depolarization is measured as the fluorescence anisotropy (r), which is sensitive to the rotational diffusion of the fluorophore. nih.gov Faster rotation leads to greater depolarization and a lower anisotropy value, while slower rotation (characteristic of a larger molecule or a more viscous environment) results in a higher anisotropy value. horiba.com

The anisotropy (r) is calculated from the fluorescence intensities measured parallel (I∥) and perpendicular (I⊥) to the polarization plane of the excitation light, using the following equation:

r = (I∥ - G ⋅ I⊥) / (I∥ + 2G ⋅ I⊥)

Where G is an instrument-specific correction factor. horiba.com

FPA is a particularly useful tool for monitoring molecular interactions in solution, such as protein-ligand binding or the formation of molecular complexes. bmglabtech.comcam.ac.uknih.gov Studies have applied this technique to investigate the interactions of this compound, for example, in the formation of inclusion complexes. researchgate.net When a small, rapidly tumbling fluorescent molecule like this compound binds to a much larger, slower-tumbling macromolecule, its rotational motion is significantly restricted. This increased effective molecular size leads to a measurable increase in fluorescence anisotropy. By titrating a solution of the fluorescent peptide with a binding partner and monitoring the change in anisotropy, one can determine the affinity and stoichiometry of the interaction. nih.gov

The following interactive table provides a hypothetical example of FPA data for a binding experiment involving this compound, demonstrating how the anisotropy value changes as the concentration of a binding partner is increased.

Table 2: Example of Fluorescence Polarization Anisotropy Data for a Binding Titration of this compound This table presents hypothetical data to illustrate the principles of an FPA binding assay.

Binding Partner Concentration [µM]Fluorescence Anisotropy (r)Fraction Bound
0.00.0500.00
5.00.0880.25
15.00.1250.50
35.00.1630.75
75.00.1880.92
150.00.1980.99

Computational and Theoretical Approaches

Quantum Chemical Calculations

Quantum chemical calculations offer a first-principles approach to understanding the electronic structure and energetics of Ac-Phe-NHMe. These methods solve the electronic Schrödinger equation to varying levels of approximation, providing accurate descriptions of molecular properties.

Ab Initio Methods (e.g., HF, MP2)

Ab initio methods, meaning "from the beginning," are based on fundamental physical constants without empirical parameters. wikipedia.org Hartree-Fock (HF) theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While computationally efficient, HF neglects electron correlation, which can be important for accurately describing conformational energies. ucsb.edu

Møller-Plesset perturbation theory (MP2) is a post-Hartree-Fock method that incorporates electron correlation by adding a second-order correction to the HF energy. wikipedia.orgucsb.edusmu.edu MP2 calculations have been employed to study the potential energy surfaces of this compound and related dehydropeptides. researchgate.netresearchgate.net For instance, MP2 has been used to determine the relative energies of stationary points on the potential energy surface and to investigate the stability of different conformers. researchgate.netresearchgate.net Studies have shown that MP2, often with large basis sets like cc-pVTZ, can provide accurate conformational energies and geometries for peptides. ucsb.eduacs.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a popular and powerful tool for studying the electronic structure of molecules the size of this compound. core.ac.uk DFT methods are computationally less demanding than highly correlated ab initio methods, yet can provide comparable accuracy. ub.edu The core idea of DFT is that the ground-state energy and other properties of a system are a functional of the electron density. core.ac.uk

Various DFT functionals, such as B3LYP and M06-2X, have been used to investigate the conformational preferences and vibrational spectra of this compound and its analogs. researchgate.netresearchgate.netrsc.org For example, DFT calculations have been used to explore the β-turn tendencies of dehydropeptides related to this compound in both the gas phase and in solution. researchgate.net Time-dependent DFT (TD-DFT) has also been utilized to study the excited states of phenylalanine-containing peptides, providing insights into their electronic absorption spectra. nih.govnih.gov DFT calculations have been shown to be effective in predicting the structures and vibrational frequencies of protected amino acids like Ac-Phe-OMe, a close relative of this compound. rsc.org

Conformational Potential Energy Surface Mapping

Both DFT and MP2 methods have been used to calculate the E = f(φ, ψ) potential energy surfaces for this compound and its derivatives. researchgate.net These calculations help to identify local and global energy minima, which represent the most probable conformations of the molecule. researchgate.net The shape of the PES can be influenced by the environment, and calculations are often performed for the gas phase as well as in the presence of solvents to mimic physiological conditions. researchgate.netresearchgate.net The analysis of the PES is crucial for understanding the flexibility and conformational dynamics of the peptide. weizmann.ac.il

Table 1: Comparison of Computational Methods for this compound Studies

MethodKey FeaturesCommon Applications for this compound
Hartree-Fock (HF) Ab initio method, neglects electron correlation.Initial geometry optimizations, reference for more advanced methods.
MP2 Post-HF method, includes electron correlation.Accurate conformational energy calculations, potential energy surface mapping. researchgate.netresearchgate.net
DFT Based on electron density, computationally efficient.Conformational analysis, vibrational frequency calculations, PES mapping. researchgate.netresearchgate.netrsc.org
TD-DFT Extension of DFT for excited states.Calculation of electronic absorption spectra. nih.govnih.gov

Hessian Reconstruction and Potential Energy Distribution (PED) Analysis

Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, provides valuable experimental data on the conformational states of peptides. To interpret these spectra, theoretical calculations of vibrational frequencies and modes are essential. These calculations typically involve the computation of the Hessian matrix, which contains the second derivatives of the energy with respect to the atomic coordinates.

Potential Energy Distribution (PED) analysis is a technique used to assign the calculated vibrational frequencies to specific internal motions of the molecule, such as bond stretches, angle bends, and dihedral torsions. nih.gov This allows for a detailed understanding of the nature of the vibrational modes and how they are affected by conformational changes. While specific studies on Hessian reconstruction for this compound are not prevalent in the provided context, this technique is a standard part of vibrational analysis in computational chemistry and is implicitly used in the generation of theoretical vibrational spectra for comparison with experimental data.

Prediction of Cluster Geometries and Vibrational Frequencies

Studying clusters of this compound with itself or with solvent molecules can provide insights into intermolecular interactions and the effects of the local environment on the peptide's conformation. Quantum chemical calculations can be used to predict the geometries and vibrational frequencies of such clusters. For instance, studies on the dimer of Ac-Phe-OMe have revealed the formation of β-sheet-like structures stabilized by hydrogen bonds. rsc.org The calculated vibrational frequencies of these clusters can be compared with experimental gas-phase spectroscopy data to validate the predicted structures.

Force Field Calculations and Molecular Dynamics Simulations

While quantum chemical calculations provide high accuracy, they are computationally expensive and generally limited to relatively small systems or short timescales. For studying the dynamic behavior of this compound over longer periods, force field-based methods and molecular dynamics (MD) simulations are employed.

Force fields are empirical potential energy functions that describe the energy of a system as a sum of terms corresponding to bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). github.io Several force fields, such as AMBER, CHARMM, OPLS, and GROMOS, have been developed and are widely used for biomolecular simulations. nih.gov

Molecular dynamics simulations use a force field to calculate the forces on each atom in the system and then integrate Newton's equations of motion to simulate the time evolution of the system. nih.gov This allows for the exploration of the conformational space of this compound and the study of its dynamic properties in different environments, such as in explicit water. nih.gov Extensive MD simulations of terminally blocked amino acids, including this compound, have been performed to create libraries of their dynamic behavior and to test and refine force fields. nih.gov These simulations provide valuable information on the flexibility of the peptide backbone and the timescales of conformational transitions.

Table 2: Common Force Fields Used in Molecular Dynamics Simulations

Force FieldKey Characteristics
AMBER Widely used for proteins and nucleic acids, with various parameter sets available (e.g., ff99SB-ILDN, ff03). nih.gov
CHARMM Another popular force field for biomolecular simulations, known for its extensive parameterization (e.g., CHARMM27). nih.gov
OPLS Optimized Potentials for Liquid Simulations, well-suited for studying molecules in solution (e.g., OPLS-AA/L). nih.gov
GROMOS Developed for the GROMACS simulation package, with different versions available (e.g., GROMOS43a1). nih.gov

Scanning Conformational Landscapes

The conformational landscape of a flexible molecule like this compound, defined by the dihedral angles of its backbone (φ, ψ) and sidechain (χ), is vast. Computational scanning techniques are employed to identify low-energy conformations, which are the most likely to be populated. These methods typically involve a hierarchical approach, starting with broad searches using computationally inexpensive methods, followed by refinement with more accurate, and costly, techniques.

Force field calculations are often the first step, allowing for a rapid exploration of the potential energy surface. Subsequently, more rigorous quantum mechanics (QM) methods, such as ab initio and Density Functional Theory (DFT), are used to re-evaluate the energies and geometries of the most stable conformers identified by the force field. researchgate.net

Studies on similar dipeptides, such as Ac-ΔPhe-NHMe, illustrate how the relative energies of different conformers are influenced by their environment. The polarity of the solvent can significantly alter the stability ranking of conformations. For instance, an extended C5 conformation might be the most stable in the gas phase, while a more compact, helical structure could be favored in a polar solvent like water. This is due to the interplay between intramolecular hydrogen bonds and interactions with the surrounding solvent molecules.

Relative Free Energies (ΔG) of Ac-ΔPhe-NMe2 Conformers in Different Environments (kcal/mol)
ConformerGas Phase (B3LYP)Chloroform (B3LYP)Water (B3LYP)
Extended (E)0.000.000.00
Helical (A*)4.103.522.28
Intermediate (H)1.501.251.00

Dynamical Studies of Peptide Conformations

While conformational scans provide a static picture of the energy landscape, dynamical studies using molecular dynamics (MD) simulations offer insights into the time-dependent behavior of this compound. MD simulations solve Newton's equations of motion for the atoms in the system, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.

These simulations can reveal the pathways of conformational transitions, the flexibility of different parts of the molecule, and the influence of the solvent on its dynamics. To ensure a thorough exploration of the conformational space, simulations can be run at elevated temperatures to overcome energy barriers more easily. rsc.org

The choice of a force field, such as CHARMM or AMBER, is crucial for the accuracy of MD simulations. These force fields are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates. The simulations are typically performed under specific thermodynamic ensembles, such as NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature), to mimic experimental conditions.

Typical Parameters for Molecular Dynamics Simulations
ParameterValue/Method
Force FieldCHARMM36m, AMBER ff99SB
Water ModelTIP3P
EnsembleNVT, NPT
Temperature300 K
Pressure1 bar
Time Step2 fs
ElectrostaticsParticle Mesh Ewald (PME)

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule like this compound might interact with a larger biological target, such as a protein or a lipid membrane.

Predicting Binding Modes and Affinities with Biological Targets (e.g., proteins)

Docking algorithms explore the possible binding orientations and conformations of a ligand within the active site of a receptor. These poses are then scored based on a scoring function that estimates the binding affinity. While specific docking studies of this compound with proteins are not extensively documented in the literature, the principles of molecular docking are broadly applicable.

Theoretical studies on the interaction of this compound with egg yolk lecithin (B1663433), a component of cell membranes, have shown that the peptide primarily interacts with the polar head group of the lipid. nih.govresearchgate.net The most probable site of interaction is the negatively charged oxygen atom in the phosphate (B84403) group of lecithin, which acts as a hydrogen bond acceptor. nih.gov

Ligand-Protein Interaction Simulations

Once a potential binding mode is identified through docking, MD simulations can be used to refine the complex and study its dynamics and stability. These simulations can provide a more detailed picture of the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

In the case of the this compound and egg yolk lecithin complex, six stable complexes stabilized by N-H···O and/or C-H···O hydrogen bonds were identified and optimized at the M06-2X/6-31G(d,p) level of theory. nih.govresearchgate.net These simulations help to understand the molecular basis for the interaction and can guide the design of molecules with improved binding properties.

Integrated Computational Protocols for Peptide Design

This compound can serve as a scaffold or a building block in the computational design of novel peptides with specific functions. Integrated computational protocols combine various modeling techniques to design peptides with desired properties, such as high binding affinity for a particular target or enhanced stability.

These protocols may involve:

Generative models and machine learning: These approaches can explore the vast chemical space of possible peptide sequences and modifications to propose novel candidates. nih.gov

Multi-scale modeling: Combining quantum mechanics (QM) and molecular mechanics (MM) methods allows for an accurate description of the electronic structure of the active site while treating the rest of the system with a more computationally efficient method.

Free energy calculations: Methods like free energy perturbation (FEP) or thermodynamic integration (TI) can be used to accurately predict the binding affinities of designed peptides.

Computational Analysis of Intermolecular Interactions

The interactions between this compound and other molecules are governed by a combination of electrostatic forces, van der Waals interactions, and hydrogen bonds. Computational methods can be used to quantify the strength and nature of these interactions.

A key interaction involving the phenylalanine residue is the NH–π interaction, where an amide N-H group can form a weak hydrogen bond with the electron-rich face of the aromatic ring. The stabilizing energy of such an interaction in a model peptide system has been calculated to be in the range of -1.98 to -9.24 kcal/mol. mdpi.com Quantum mechanical calculations on a model system of acetamide (B32628) and toluene (B28343) suggest a global minimum interaction energy of -5.81 kcal/mol for the NH–π interaction. mdpi.com

Furthermore, the formation of dimers of this compound has been studied, revealing the potential for intermolecular hydrogen bonding to form stable structures, such as a 14-membered ring. rsc.org The analysis of phenylalanine-phenylalanine interactions in proteins shows a preference for electrostatically attractive geometries, such as offset stacked and edge-to-face orientations. nih.gov

Calculated Intermolecular Interaction Energies
Interaction TypeModel SystemInteraction Energy (kcal/mol)
NH–πAcetyl-Phe-Gly-Gly-N-Methyl amide-1.98 to -9.24
NH–πAcetamide-Toluene-5.81
Hydrogen Bond (N-H···O)EYL-Ac-Phe-NHMe complexesQualitatively significant

Characterization of Hydrogen Bonding

Hydrogen bonds play a critical role in defining the conformational preferences of peptides. In this compound, intramolecular hydrogen bonds are key determinants of its structure. Theoretical studies on this compound and closely related γ-peptide derivatives have elucidated the competition between different types of hydrogen-bonded conformations, primarily the C7 and C9 ring structures.

A C7 hydrogen bond is formed between the acetyl carbonyl oxygen (C=O) and the N-H group of the methylamide. A C9 hydrogen bond, conversely, involves the acetyl N-H and the methylamide carbonyl oxygen. Computational analyses have explored the relative stabilities of these conformations. For instance, studies on the related compound Ac-γ(2)-hPhe-NHMe have shown that conformations featuring a C9 hydrogen-bonded ring are significant in the conformational landscape. nih.gov However, these H-bonded structures are in close competition with other non-covalent interactions.

Beyond the classic N-H···O hydrogen bonds, weaker C-H···O interactions also contribute to molecular stability. nih.gov In the context of the phenylalanine residue, the aromatic C-H groups can act as hydrogen bond donors to nearby carbonyl oxygen atoms. nih.gov The stabilizing energy of such an interaction has been estimated to be approximately -0.5 kcal/mol in model helical peptides, indicating that while weak, these bonds can collectively influence the preferred conformation. nih.gov The presence of multiple amide groups and the phenyl ring in this compound creates a complex network of potential hydrogen bonds that can only be resolved through detailed computational energy calculations.

Interaction TypeDonor GroupAcceptor GroupTypical Ring SizeNotes
Intramolecular H-BondMethylamide N-HAcetyl C=OC7Forms a seven-membered ring structure.
Intramolecular H-BondAcetyl N-HMethylamide C=OC9Observed as a stable conformation in related γ-peptides. nih.gov
C-H···O H-BondAromatic C-HCarbonyl Oxygen (C=O)N/AContributes to overall conformational stability. nih.gov

Analysis of Aromatic and CH/π Interactions

The phenylalanine side chain is a dominant feature of this compound, enabling a range of non-covalent interactions, including aromatic (π-π) and CH/π interactions. These forces are crucial for molecular recognition and protein folding.

Aromatic (π-π) Interactions: These interactions occur between the phenyl ring of this compound and other aromatic systems. In larger peptide or protein contexts, Phe-Phe interactions are among the most common pairings, contributing significantly to structural stability. nih.gov The geometry of these interactions can vary, including face-to-face (stacked) or edge-to-face (T-shaped) arrangements, with interaction energies typically ranging from 20 to 45 kJ/mol (approximately 4.8 to 10.8 kcal/mol).

CH/π Interactions: This type of interaction involves the phenyl ring acting as a π-electron cloud acceptor for a C-H bond donor. The C-H groups from the acetyl or methylamide moieties can interact with the face of the phenyl ring. These interactions are fundamentally a type of hydrogen bond, where the π-system replaces a traditional electronegative atom as the acceptor. mdpi.com

NH/π Interactions: Similar to CH/π interactions, the amide N-H groups can interact directly with the aromatic ring. Computational studies on model peptides, such as Acetyl-Phe-Gly-Gly-N-Methyl amide, have quantified the stabilizing effects of NH/π interactions to be in the range of -1.98 to -9.24 kcal/mol. nih.gov This highlights the significant contribution of the interaction between an amide proton and the phenyl ring in stabilizing specific conformations.

Interaction TypeInteracting GroupsEstimated Stabilization EnergyReference System
Aromatic (π-π)Phenyl Ring ↔ Phenyl Ring20 - 45 kJ/molGeneral Proteins researchgate.net
NH/πAmide N-H ↔ Phenyl Ring-1.98 to -9.24 kcal/molAcetyl-Phe-Gly-Gly-N-Methyl amide nih.gov
CH/πAliphatic/Acetyl C-H ↔ Phenyl RingVariable, weaker than NH/πGeneral principle mdpi.com

Amide Stacking Analysis

A pivotal finding from computational and spectroscopic studies on molecules closely related to this compound is the importance of amide stacking. This interaction involves the parallel stacking of the planar N-acetyl and C-terminal N'-methylamide groups.

In a study of Ac-γ(2)-hPhe-NHMe, a γ-peptide analogue, it was demonstrated that amide-stacked conformations are energetically competitive with, and in some cases more stable than, traditional hydrogen-bonded structures. nih.gov The research revealed that amide-stacked conformations were similar in stability to the C9 hydrogen-bonded conformer and significantly more stable than the C7 H-bonded structure. nih.gov

This preference for stacking is influenced by the substitution at the C-terminal amide. When the C-terminal NHMe group of Ac-γ(2)-hPhe-NHMe was replaced with an N(Me)2 group (thus removing the C9 H-bond donor), all observed conformations were found to be amide-stacked structures. nih.gov Conversely, replacing NHMe with an NH(iPr) group resulted in exclusively C9 H-bonded structures, showcasing the delicate energetic balance between these non-covalent forces. nih.gov These findings suggest that for this compound, amide stacking represents a critical stabilizing interaction that competes directly with the formation of intramolecular hydrogen bonds to dictate the molecule's preferred three-dimensional shape. nih.gov The dispersion forces between the parallel amide planes are a primary driver for this conformational preference. mdpi.com

ConformationKey Stabilizing InteractionRelative Stability in Ac-γ(2)-hPhe-NHMe
Amide-StackedDispersion forces between parallel amide planesSimilar to C9 H-Bonded; More stable than C7 H-Bonded nih.gov
C9 H-BondedIntramolecular N-H···O=C hydrogen bondSimilar to Amide-Stacked nih.gov
C7 H-BondedIntramolecular N-H···O=C hydrogen bondLess stable than Amide-Stacked and C9 H-Bonded nih.gov

Structure Activity Relationships Sar and Rational Design Principles

Conformational Control through Chemical Modification

The biological function of a peptide is intrinsically linked to its three-dimensional structure. Therefore, controlling the conformation of Ac-Phe-NHMe and its analogs is a cornerstone of rational design. This can be achieved through various chemical modifications that restrict the molecule's flexibility and favor a specific spatial arrangement. prismbiolab.com

The stereochemistry of amino acid residues within a peptide chain can profoundly influence its helical sense (i.e., whether it forms a right-handed or left-handed helix). While this compound itself is a small model, studies on larger peptides incorporating phenylalanine demonstrate key principles.

The introduction of chiral residues, such as L- or D-leucine (Leu), at the termini of achiral peptides can dictate the helical screw sense. researchgate.netnih.gov For instance, in peptides containing achiral residues like α-aminoisobutyric acid (Aib) and dehydrophenylalanine (ΔZPhe), placing a D-Leu at either the N- or C-terminus can induce a right-handed helical structure. nih.gov Conversely, the presence of L-Leu can favor a left-handed helix, though this can be solvent-dependent. nih.govacs.org This phenomenon, sometimes termed the "noncovalent chiral domino effect," highlights how a single chiral center can propagate its stereochemical influence throughout a peptide backbone. researchgate.net

Dehydrophenylalanine (ΔZPhe) itself is an achiral, unsaturated amino acid derivative. Its incorporation into peptides restricts the conformational freedom around the Cα-Cβ bond and influences the backbone torsion angles (phi, ψ). Peptides containing ΔZPhe often adopt well-defined secondary structures, such as consecutive β-bends that form an incipient 3(10)-helix. researchgate.net The planarity of the ΔZPhe residue contributes to this conformational ordering.

Modification Observed Conformational Effect Key Findings
Terminal D-Leu Induces right-handed helical structures in otherwise achiral peptides. nih.govDemonstrates the powerful influence of a single chiral center on the overall peptide conformation. nih.gov
Terminal L-Leu Can favor left-handed helical structures, often dependent on solvent polarity. nih.govHighlights the interplay between stereochemistry and environmental factors in determining peptide structure.
ΔZPhe Incorporation Promotes the formation of β-bends and 3(10)-helical structures due to its planar nature. researchgate.netThe unsaturated bond restricts conformational flexibility, leading to more predictable secondary structures. researchgate.net

Introducing sterically constrained amino acids is a powerful strategy to limit the conformational flexibility of a peptide backbone. chim.itresearchgate.net This pre-organization can enhance binding affinity to a target receptor by reducing the entropic penalty of binding. researchgate.net

α,α-Disubstituted Amino Acids: These are amino acids where the α-hydrogen is replaced by an alkyl group, with α-aminoisobutyric acid (Aib) being a common example. unimi.it This Cα-tetrasubstitution severely restricts the possible phi (Φ) and psi (Ψ) backbone torsion angles, often forcing the peptide into a helical or turn conformation. chim.itacs.org The incorporation of these residues can improve enzymatic stability and maintain helical structures even in aqueous solutions. nih.gov For example, replacing glutamic acid residues with hydrophobic, α,α-disubstituted amino acids in an amphipathic peptide helped maintain its helical structure and improved stability. nih.gov

Azetidine-2-carboxylic acid (Aze): Aze is a four-membered ring amino acid, a constrained analog of proline. Its inclusion in a peptide chain restricts the backbone conformation. While specific studies on Ac-Phe-Aze-NHMe are not detailed, the principle of using such cyclic amino acids to induce specific turns or structures is well-established in peptidomimetic design. lifechemicals.com For instance, azepane-derived quaternary amino acids have been shown to be effective β-turn inducers in short peptide models. acs.org

Constrained Amino Acid Structural Feature Impact on Peptide Conformation
α,α-Disubstituted Amino Acids (e.g., Aib) Cα-tetrasubstitution (no α-hydrogen). chim.itSeverely restricts Φ and Ψ angles, promoting helical or turn structures. chim.itacs.org Enhances enzymatic stability. nih.gov
Azetidine-2-carboxylic acid (Aze) Four-membered ring structure. lifechemicals.comConstrains the peptide backbone, acting as a proline mimetic to induce turns. lifechemicals.com
Azepane-derived Quaternary Amino Acids Seven-membered heterocyclic ring. acs.orgEffectively induces β-turns, particularly when placed at the i+1 position of a tetrapeptide. acs.org

One such isostere is the chloroalkene dipeptide isostere (CADI), which replaces the peptide bond with a (Z)-chloroalkene. chemrxiv.org This substitution significantly increases the lipophilicity of the dipeptide. For example, replacing the amide bond in Ac-Phe-Phe-NHMe with a CADI leads to a notable increase in its calculated lipophilicity (AlogP). chemrxiv.org This increased hydrophobicity is attributed to the removal of the hydrogen-bond-donating NH group and the hydrogen-bond-accepting carbonyl oxygen, which reduces interaction with water and can enhance membrane permeability. nih.govchemrxiv.org

Thioamides, where the carbonyl oxygen is replaced by sulfur, represent another class of isosteres. The larger size of the sulfur atom and the longer C=S bond alter the peptide's conformational space. nih.gov While thioamides are weaker hydrogen bond acceptors than amides, they can participate in other noncovalent interactions. nih.gov

Isostere Type Modification Effect on Properties Example Application
Chloroalkene (CADI) Replaces -CO-NH- with -C(Cl)=CH-. chemrxiv.orgIncreases lipophilicity, enhances membrane permeability, improves hydrolytic stability. chemrxiv.orgApplied to Leu-Phe and Phe-Phe dipeptide models. chemrxiv.org
Thioamide Replaces carbonyl oxygen with sulfur. nih.govAlters conformational landscape due to larger atomic size and different hydrogen bonding capacity. nih.govGeneral peptidomimetic strategy. nih.gov
Ester Replaces -NH- with oxygen. nih.govRemoves hydrogen bond donor capacity, reduces polarity. nih.govUsed to probe the role of backbone hydrogen bonds in depsipeptides. explorationpub.com

Design of Peptidomimetics and Constrained Analogues

The insights gained from SAR studies are applied to the design of peptidomimetics and constrained analogues with improved drug-like properties. wikipedia.orglongdom.org The overarching goal is to create molecules that mimic the essential features of the parent peptide required for biological activity while overcoming limitations like poor stability and bioavailability. nih.gov

Mimicking the properties of a peptide like this compound involves several strategic approaches. upc.edu One method is to modify the side chains, replacing them with non-natural amino acids that have similar chemical and structural features. drugdesign.org Another is "backbone mimicry," where atoms or groups within the peptide backbone are replaced with bioisosteric equivalents. drugdesign.org

A successful strategy often involves creating conformationally restricted analogs that imitate the receptor-bound conformation of the peptide. nih.govdrugdesign.org This can be achieved through cyclization or by incorporating the constrained building blocks discussed previously. nih.gov The aim is to develop non-peptidic molecules that retain the desired biological action but have improved pharmacological profiles. drugdesign.org

A more advanced approach in peptidomimetic design is the development of non-peptide scaffolds that can spatially orient the necessary pharmacophoric groups to mimic the bioactive conformation of the original peptide. upc.edunih.gov This strategy moves away from the linear peptide sequence entirely, instead using a rigid or semi-rigid organic molecule as a template. nih.gov

These scaffolds are designed to present side-chain mimics in a three-dimensional arrangement that corresponds to the key residues of the peptide. nih.gov For example, various scaffolds have been developed to mimic α-helices or β-turns. nih.govnih.gov The development of such scaffolds relies heavily on understanding the bioactive conformation of the parent peptide, which can be elucidated through techniques like NMR spectroscopy and computational modeling. The use of conformationally restricted scaffolds is a powerful tool for creating novel therapeutics based on peptide leads. prismbiolab.com

Aza-Scanning for SAR Probing

Aza-scanning is a powerful technique in medicinal chemistry for probing the structure-activity relationships (SAR) of peptides. researchgate.netresearchgate.net The method involves the systematic replacement of an α-carbon atom of a specific amino acid residue with a nitrogen atom, creating an aza-amino acid. researchgate.netnih.gov This modification introduces significant changes to the peptide backbone, influencing its conformational preferences, flexibility, and susceptibility to enzymatic degradation. researchgate.netnih.gov Aza-peptides are recognized as promising peptidomimetics due to their enhanced metabolic stability. researchgate.netresearchgate.net

The replacement of the CαH group with a nitrogen atom eliminates a chiral center and alters the electronic properties and hydrogen-bonding capabilities of the backbone. Aza-amino acid residues have a known propensity to induce β-turn conformations, which can be critical for biological activity. researchgate.net The steric hindrance of the side chain on the aza-amino acid plays a crucial role in the feasibility of synthesis and the final conformation of the aza-peptide. researchgate.net

In the context of a molecule like this compound, an aza-scan would involve replacing the phenylalanine residue with an aza-phenylalanine (AzaPhe) residue to create Ac-AzaPhe-NHMe. The resulting data would elucidate the importance of the backbone conformation and the specific stereochemistry at the phenylalanine position for any observed biological function. For instance, a study on the melanocortin receptor agonist Ac-His-D-Phe-Arg-Trp-NH2 demonstrated that aza-scanning is a valuable tool. nih.gov While substitution at the D-Phe and Arg residues led to a significant loss of activity, replacing the C-terminal Trp with an aza-amino acid resulted in analogues that were equipotent to the parent peptide, highlighting the differential sensitivity of receptor recognition to modifications at various positions. nih.gov

Table 1: Conceptual Aza-Scan of this compound and Its Implications
Original ResidueAza-Substituted ResidueKey Structural ChangesPotential Impact on SAR
L-Phenylalanine (Phe)Aza-Phenylalanine (AzaPhe)Replacement of α-carbon with Nitrogen; Loss of chirality at this position. researchgate.netnih.govAlters backbone dihedral angles, potentially favoring specific turn conformations; Increases resistance to proteolysis. researchgate.netnih.gov

Principles of Rational Peptide Design

Rational peptide design aims to create novel peptide sequences with specific, predictable structures and functions. frontiersin.org This approach relies on a deep understanding of the relationship between a peptide's primary sequence, its three-dimensional conformation, and its resulting biological or material properties. frontiersin.org Key strategies involve sequence alignment with known functional peptides, modifying steric hindrance, remodeling non-covalent interaction networks, and using computational design tools. frontiersin.org

Understanding Structure-Function Relationships

The function of a peptide is intrinsically linked to its three-dimensional structure. For this compound and its analogues, the conformational landscape is governed by a series of subtle intramolecular interactions. Gas-phase studies on the closely related N-Acetyl-Phe-amide (Ac-Phe-NH2) revealed that the most stable structure is an extended βL conformation. mpg.de This conformation is notably stabilized by a weak but significant NH-π interaction, where the amide N-H group of the subsequent residue (i+1) interacts with the aromatic ring of the phenylalanine side chain (i). mpg.de This type of interaction is a common structural motif in proteins, underscoring the relevance of these model systems. mpg.de

Computational studies on peptides containing α,β-dehydrophenylalanine (ΔPhe), such as Ac-ΔPhe-Val-ΔPhe-NHMe, show that these modifications significantly alter conformational preferences. researchgate.net The presence of ΔPhe residues often induces consecutive β-bends, leading to the formation of an incipient 3(10)-helix. researchgate.net This demonstrates how specific residue modifications can be used to rationally design peptides that adopt desired secondary structures. The 3(10)-helix is itself an important structural element, often considered an intermediate in the folding pathway to α-helices. explorationpub.com

Table 2: Conformational Drivers in this compound and Related Analogues
Compound AnalogueDominant ConformationKey Stabilizing InteractionsReference
N-Ac-Phe-NH2Extended βLIntramolecular NH(i+1)-π(i) interaction mpg.de
Ac-ΔPhe-Val-ΔPhe-NHMeIncipient 3(10)-helixConsecutive β-bends stabilized by intramolecular hydrogen bonds researchgate.net
Ac-(Ala)5-NHMe3(10)-helix (in short sequences)i to i+3 hydrogen bonds explorationpub.com

Modulating Interfacial Interactions in Peptide Assemblies

The self-assembly of peptides into higher-order structures like fibrils, gels, and nanotubes is directed by a complex interplay of non-covalent interfacial interactions. acs.org For phenylalanine-containing peptides, these interactions prominently include hydrogen bonding between backbone amides and π-π stacking between aromatic side chains. acs.orgnih.gov The rational design of self-assembling materials involves modulating these interactions to control the final morphology and properties of the assembly.

The crystal structure of Ac-(E)-ΔPhe-NHMe provides a clear example of these directing forces. researchgate.net In the solid state, each molecule participates in four intermolecular N-H···O hydrogen bonds with four neighboring molecules. researchgate.net Specifically, the N-terminal amide groups interact with the C-terminal amide groups of adjacent molecules, creating an extended network that defines the assembly. researchgate.net

Furthermore, aromatic-aromatic interactions are critical in defining the secondary structures within peptide assemblies. nih.gov For short peptides, which may be conformationally flexible in isolation, these intermolecular forces can stabilize specific structures, such as α-helices or β-sheets, upon aggregation. nih.gov The chirality of the constituent amino acids also plays a profound role, as the substitution of an L-amino acid with its D-enantiomer can dramatically alter the morphology and stability of the resulting assembly. frontiersin.org For instance, introducing a D-amino acid can change a nanotube-forming peptide into one that forms different structures, demonstrating that stereochemistry is a key parameter for rationally controlling peptide self-assembly. frontiersin.org

Table 3: Interfacial Interactions in Phenylalanine-Containing Peptide Assemblies
Interaction TypeDescriptionRole in AssemblyReference
Hydrogen BondingInteraction between backbone amide N-H and C=O groups of adjacent peptides.Primary driver of sheet and helix formation; creates extended networks. acs.orgresearchgate.net
π-π StackingNon-covalent interaction between the aromatic rings of phenylalanine side chains.Stabilizes secondary structures and directs the packing of peptides within the assembly. acs.orgnih.gov
Van der Waals InteractionsShort-range forces between hydrophobic groups.Contribute to the overall stability and compactness of the assembled structure. acs.org
Chirality-Dependent InteractionsStereospecific interactions influenced by the L- or D-configuration of amino acids.Affects the handedness and morphology of the final supramolecular structure. frontiersin.org

Research on Ac Phe Nhme in Model Biological Interactions

Enzyme Interaction and Inhibition Studies

Ac-Phe-NHMe and its derivatives are frequently employed to probe the active sites of proteolytic enzymes, aiding in the characterization of substrate binding and the mechanisms of inhibition.

This compound as a Model for Enzyme Substrate Binding Motifs

The compound this compound serves as a simplified model for studying how enzymes recognize and bind to substrates containing phenylalanine residues. Its structure contains the essential elements—an acetylated N-terminus, a peptide bond, and a phenylalanine side chain—that allow it to fit into the substrate-binding pockets of certain proteases.

One of the primary enzymes studied using this compound and similar molecules is chymotrypsin (B1334515) . This digestive enzyme preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids like phenylalanine, tryptophan, and tyrosine. This compound mimics this recognition motif. Studies have shown that the L-enantiomer of acetylphenylalanamide acts as a substrate for chymotrypsin, while the D-enantiomer can act as an inhibitor researchgate.net. This stereospecificity highlights the precise geometric arrangement required for effective enzyme-substrate interaction. The binding of such model substrates allows researchers to use techniques like molecular mechanics to compute the steric energies of the transition state during hydrolysis, providing a theoretical framework to understand and predict enzyme specificity researchgate.net.

Similarly, the cysteine protease papain has been studied using derivatives of this compound. Papain has a preference for a hydrophobic amino acid at the P2 position of the substrate (the second amino acid from the cleavage site). While this compound itself might not be a classic papain substrate, its derivatives are instrumental in mapping the enzyme's active site and understanding the contributions of specific interactions, such as hydrophobicity and hydrogen bonding, to the binding energy.

Exploration of Enzyme Inhibition Mechanisms (e.g., Competitive, Non-competitive, Allosteric)

Enzyme inhibitors are crucial for regulating biological processes and for therapeutic drug design. This compound and its analogues have been instrumental in exploring various inhibition mechanisms.

Competitive Inhibition: This is the most directly studied form of inhibition using this compound models. In competitive inhibition, an inhibitor molecule, which often resembles the substrate, binds to the active site of the enzyme, preventing the actual substrate from binding. The D-enantiomer of acetylphenylalanamide, for instance, acts as a competitive inhibitor of chymotrypsin because it can bind to the active site but cannot be properly oriented for catalysis researchgate.net.

Derivatives of this compound have been synthesized to act as potent competitive inhibitors. For example, peptidyl Michael acceptors derived from N-Ac-L-Phe have been shown to be powerful competitive inhibitors of papain deepdyve.com. In one case, a derivative was found to be an exceptionally strong competitive inhibitor because a part of the molecule interacted with a hydrophobic region of the enzyme, preventing its primary function as an inhibitor but enhancing its binding affinity deepdyve.com.

Non-competitive Inhibition: In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site nih.govwikipedia.org. This binding event causes a conformational change in the enzyme that reduces its catalytic efficiency without preventing the substrate from binding to the active site nih.gov. As a result, the maximum reaction rate (Vmax) is lowered, but the substrate concentration at which the reaction rate is half of Vmax (Km) remains unchanged nih.gov. While this compound itself is primarily used to study competitive interactions due to its substrate-like nature, the principles of non-competitive inhibition are fundamental to understanding enzyme regulation. General non-competitive inhibitors act on a wide range of enzymes and are a key mechanism in cellular metabolic feedback loops nih.gov.

Allosteric Inhibition: Allosteric inhibition is a specific type of non-competitive inhibition where the binding of an inhibitor to an allosteric site decreases the enzyme's activity libretexts.orgnumberanalytics.com. Allosteric enzymes often have multiple subunits and exhibit cooperativity, meaning the binding of one molecule (either a substrate or an inhibitor) to one site can influence the binding affinity of other sites libretexts.org. This results in a sigmoidal kinetic curve rather than the hyperbolic curve seen in Michaelis-Menten kinetics libretexts.org. Phenylalanine itself can act as an allosteric activator for the enzyme phenylalanine hydroxylase, binding to a regulatory domain separate from the active site libretexts.org. While there is no specific literature detailing this compound as an allosteric inhibitor, its constituent amino acid is a known allosteric regulator, highlighting the importance of this mechanism in pathways involving phenylalanine.

Rational Design of Peptide-Based Enzyme Modulators

The insights gained from studying the interactions of small peptides like this compound with enzymes form the basis for the rational design of more complex and specific peptide-based enzyme modulators. The goal is to create molecules that can either inhibit or enhance the activity of a target enzyme with high efficacy and selectivity.

The process often begins with a lead compound, which can be a known substrate or a simple peptide model like this compound. By understanding the structure-activity relationship—how specific chemical features of the molecule affect its binding and inhibitory power—researchers can make targeted modifications. These modifications can include:

Altering Stereochemistry: As seen with chymotrypsin, changing an L-amino acid to a D-amino acid can convert a substrate into a competitive inhibitor researchgate.net.

Introducing Reactive Groups: Adding chemically reactive groups can turn a simple binding molecule into an irreversible inhibitor that forms a covalent bond with the enzyme.

Creating Peptidomimetics: These are molecules that mimic the structure of peptides but have modified backbones or side chains to increase stability against degradation by other proteases and to improve binding affinity upc.edu.

A study on papain inhibitors demonstrated this rational design process effectively. Starting with peptide-like structures, researchers created a series of peptidyl Michael acceptors. They found that the rate of enzyme inactivation was directly related to the chemical reactivity of the acceptor group and that the binding energy from specific enzyme-ligand interactions could be harnessed to drive the inhibition process deepdyve.com. This illustrates how fundamental knowledge of substrate binding, derived from models like this compound, enables the development of sophisticated enzyme modulators for therapeutic or industrial purposes.

Molecular Interactions with Model Biological Components (Computational Aspects Only)

Computational chemistry provides a powerful lens to examine the non-covalent interactions between small molecules like this compound and components of biological membranes at an atomic level. These studies are critical for understanding how peptides and peptide-based drugs might interact with and cross cell membranes.

Computational Analysis of Hydrogen Bond Interactions with Lipid Components (e.g., Lecithin (B1663433) Polar Head)

Computational studies, particularly using density functional theory (DFT), have been employed to investigate the interactions between this compound and lecithin, a primary component of biological membranes. These studies model the formation of complexes between the peptide and the polar headgroup of lecithin.

Research has shown that this compound can form stable hydrogen-bonded complexes with the polar head of egg yolk lecithin (EYL) researchgate.netscience.gov. The calculations indicate that the most probable site of interaction is the negatively charged oxygen atom within the phosphate (B84403) group of lecithin, which acts as a hydrogen bond acceptor for the N-H groups of the peptide researchgate.netscience.gov.

These hydrogen bond interactions are crucial for the initial association of the peptide with the membrane surface. The strength and geometry of these bonds determine the orientation and stability of the peptide at the lipid-water interface.

Interacting MoleculesPrimary Interaction Site on LecithinType of InteractionSignificance
This compound and Egg Yolk Lecithin (EYL)Negatively charged oxygen in the phosphate groupHydrogen Bond (N-H···O)Stabilizes the peptide at the membrane interface

Modeling Binding Energy to Hydrocarbon Chains

Beyond the polar headgroup, the interaction of this compound with the nonpolar, hydrophobic hydrocarbon tails of lipids has also been modeled. These interactions are key to the peptide's ability to penetrate into the membrane interior.

Molecular modeling studies have calculated the binding energy of this compound and its derivatives to the hydrocarbon chains of lipids. These calculations help to quantify the hydrophobicity of the peptide and its tendency to partition from an aqueous environment into the lipid bilayer. For instance, a comparative study found that while this compound interacts with the hydrocarbon region, a more hydrophobic derivative, Ac-Phe-NMe2, exhibited a higher binding energy to these chains, suggesting it penetrates more easily through the membrane researchgate.net.

Peptide DerivativeInteraction with Hydrocarbon ChainsRelative Binding EnergyImplication
This compoundModerateBaselineInteracts with the membrane core
Ac-Phe-NMe2StrongHigher than this compoundEasier penetration through the membrane

These computational findings, combining analysis of both polar and nonpolar interactions, provide a detailed picture of how a simple peptide like this compound interacts with a model biological membrane. This knowledge is fundamental for designing peptides and drugs with specific membrane-localizing or membrane-transiting properties.

Advanced Methodologies for Biophysical Characterization of Peptides General Applicability

Solution-Phase Characterization Techniques

These methods provide critical insights into the behavior of peptides in their native or near-native solution environments.

Analytical Ultracentrifugation (AUC) is a first-principles-based method for characterizing macromolecules and peptides in solution. coriolis-pharma.com By subjecting a sample to high centrifugal forces and monitoring its sedimentation behavior over time, AUC can determine key hydrodynamic and thermodynamic properties without reliance on calibration standards. coriolis-pharma.commtoz-biolabs.com The technique is particularly valuable for analyzing the homogeneity of peptide samples, quantifying aggregates, and studying self-association phenomena. nih.govddtjournal.com Modern instruments can analyze peptides with molecular weights as low as 1 kDa. coriolis-pharma.com

AUC is versatile, allowing for the analysis of samples in their native formulation, which is a distinct advantage over methods that may require mobile phases that could alter the sample's state. coriolis-pharma.com Two primary types of AUC experiments are employed: Sedimentation Velocity (SV-AUC) and Sedimentation Equilibrium (SE-AUC).

Sedimentation Velocity (SV-AUC): In this method, high centrifugal forces are used to cause rapid sedimentation of molecules. The rate of sedimentation provides information on the molecular weight, size, and shape of the peptide. It is considered a gold standard for aggregation analytics and is highly effective for assessing the purity of peptide products. zentriforce.com

Sedimentation Equilibrium (SE-AUC): This technique uses lower speeds over a longer duration to reach a state where sedimentation and diffusion are in equilibrium. SE-AUC is extremely powerful for determining the average molecular weight of species in solution and analyzing reversible self-association interactions, such as monomer-dimer equilibria. coriolis-pharma.com

While AUC is widely applicable for peptide characterization, specific experimental data for Ac-Phe-NHMe using this technique is not prevalent in the reviewed literature.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the thermal stability of peptides and proteins. journaljpri.commalvernpanalytical.com It directly measures the heat changes that occur in a biomolecule as its temperature is increased at a constant rate. malvernpanalytical.com This allows for the determination of crucial thermodynamic parameters that describe the molecule's stability and folding/unfolding transitions. journaljpri.com

The primary output of a DSC experiment is a thermogram, which plots heat flow against temperature. The key parameters obtained from this analysis include:

Melting Temperature (Tm): The temperature at which 50% of the peptide is in its unfolded state. A higher Tm indicates greater thermal stability. malvernpanalytical.com

Enthalpy of Unfolding (ΔH): The total heat absorbed during the unfolding process. journaljpri.com

Change in Heat Capacity (ΔCp): The difference in heat capacity between the folded and unfolded states. journaljpri.comformulationbio.com

DSC is instrumental in biopharmaceutical development for selecting stable candidates, optimizing formulations, and studying how ligands affect peptide stability. journaljpri.commtoz-biolabs.comresearchgate.net

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique for measuring the size distribution of molecules and particles in solution. formulationbio.com It is particularly effective as a rapid screening method for detecting the presence of aggregates in peptide formulations. zentriforce.com The technique works by illuminating a sample with a laser and analyzing the time-dependent fluctuations in the scattered light intensity, which are caused by the Brownian motion of the particles. formulationbio.com

Larger particles move more slowly than smaller ones, and this difference in motion is used to calculate the hydrodynamic radius (Rh) of the particles via the Stokes-Einstein equation. formulationbio.com DLS is highly sensitive to the presence of even small amounts of large aggregates because the intensity of scattered light is proportional to the sixth power of the particle radius. nih.govunchainedlabs.com This makes it an excellent tool for early detection of stability issues. unchainedlabs.com

Key information provided by DLS includes:

Hydrodynamic Radius (Rh): The average size of the particles in solution.

Polydispersity Index (PDI): A measure of the broadness of the size distribution. A low PDI indicates a monodisperse sample, while a high PDI suggests the presence of multiple species or aggregates. formulationbio.comenovatia.com

DLS is widely used to bridge the analytical gap between size-exclusion chromatography (for small soluble aggregates) and methods like light obscuration (for larger particles). zentriforce.com

Size-Exclusion Chromatography with Multi-Angle Laser Light Scattering (SEC-MALLS) is a powerful combination of techniques for the absolute characterization of peptides and proteins in solution. amazonaws.comchromatographyonline.com Standard SEC separates molecules based on their hydrodynamic size as they pass through a porous column matrix, but it relies on column calibration with standards that may not accurately reflect the behavior of the analyte. amazonaws.com

By coupling SEC with a MALLS detector, this limitation is overcome. The MALLS detector measures the intensity of light scattered by the eluting molecules at multiple angles. This data, combined with concentration information from a co-eluting refractive index (dRI) detector, allows for the direct calculation of the absolute molar mass of the analyte at each point across the elution peak, independent of its shape or elution time. amazonaws.comwyatt.com SEC-MALLS is effective even for low molecular weight peptides, including those under 1 kDa. amazonaws.comwyatt.com

This technique provides robust and accurate data on:

Absolute molar mass and its distribution

Oligomeric state and aggregation

Molecular size (radius of gyration, Rg) wyatt.com

SEC-MALLS is a cornerstone method for biophysical characterization due to its ability to provide first-principles-based measurements of molar mass and size. wyatt.comzentriforce.com

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. acs.orgrsc.org It is a vital tool for determining the kinetics of binding events between a ligand immobilized on a sensor chip and an analyte that flows over the surface. rsc.org

The SPR phenomenon occurs when polarized light strikes a conductive film at the interface between two media of different refractive indices. A change in mass on the sensor surface, caused by the binding or dissociation of the analyte, alters the refractive index, which is detected as a change in the SPR signal. acs.org

By analyzing the signal change over time during the association and dissociation phases of the interaction, key kinetic and affinity parameters can be determined:

Association Rate Constant (kon): The rate at which the analyte binds to the immobilized ligand. snmjournals.org

Dissociation Rate Constant (koff): The rate at which the analyte-ligand complex decays. snmjournals.org

Equilibrium Dissociation Constant (KD): A measure of binding affinity, calculated from the ratio of koff/kon. snmjournals.org

SPR is highly valuable for characterizing peptide-receptor interactions and can be used for small antigenic peptides interacting with antibodies or other targets. nih.govcore.ac.uk

Structural Analysis of Aggregation and Self-Assembly

While solution-phase techniques provide data on the presence and size of aggregates, spectroscopic and theoretical methods offer a detailed view of the underlying structures and intermolecular interactions driving self-assembly. For this compound, studies combining gas-phase spectroscopy and quantum chemical calculations have provided significant insights into its intrinsic conformational preferences and its ability to form dimers, which represent the earliest stage of aggregation. researchgate.netrsc.org

These studies have identified three stable monomeric conformers of this compound in the gas phase. The most prominent of these adopts a conformation related to a β-sheet structure. researchgate.net The analysis of the dimer (this compound)₂ reveals a highly stable, doubly hydrogen-bonded arrangement that serves as an excellent model for a parallel β-sheet. researchgate.netrsc.org This structure is formed by connecting the "outer" C=O and NH groups of the two peptide units, creating a 14-membered ring. researchgate.netru.nl

The table below summarizes the key structural features of the observed this compound dimer, which exemplifies a fundamental self-assembly motif.

FeatureDescriptionReference
Dimer Structure Parallel β-sheet model system researchgate.net
Hydrogen Bonding Doubly hydrogen-bonded arrangement researchgate.netrsc.org
Connectivity Intermolecular hydrogen bonds form between the outer acetyl C=O group of one monomer and the methylamide N-H group of the second monomer, and vice-versa. researchgate.net
Resulting Ring Size The double hydrogen-bonding pattern creates a 14-membered ring structure. researchgate.netru.nl

This detailed structural information highlights the intrinsic propensity of this compound to self-assemble into ordered structures stabilized by specific hydrogen-bonding patterns, which is a foundational process in the formation of larger peptide aggregates.

Peptide Population Distribution and Agglomeration Behavior

The capped dipeptide this compound serves as a fundamental model for studying the intrinsic conformational preferences and non-covalent interactions that govern peptide and protein structure, particularly the formation of β-sheets. In the gas phase, this molecule exhibits a complex conformational landscape.

Experimental and theoretical studies have successfully identified and characterized multiple stable isomers of the this compound monomer. nih.gov Through a combination of force field calculations and spectroscopic techniques like resonant two-photon ionization (R2PI) and IR-UV double resonance, at least three distinct monomeric conformations have been assigned. nih.govnih.gov These isomers are differentiated by their hydrogen-bonding patterns, with the most prominently observed species adopting a conformation related to a β-sheet. nih.gov Other assigned structures involve different intramolecular hydrogen-bonded rings. nih.gov Specifically, single-conformation spectroscopy has identified conformers corresponding to C5, C7(a), and C7(g+) structures. nih.gov

Beyond the monomeric state, this compound readily forms a dimer, (this compound)₂, which functions as a model system for β-sheet formation. nih.gov This agglomeration is characterized by a doubly hydrogen-bonded arrangement, creating a stable 14-membered ring structure. nih.govresearchgate.net This intermolecular linkage connects the "outer" CO and NH groups of the two peptide units, establishing a well-defined β-sheet model. nih.gov The structural arrangement of the this compound dimer has been shown to differ from that of similar β-sheet models like (Ac-Phe-OMe)₂. nih.gov

Table 1: Identified Monomeric Conformations of this compound

Conformation Type Description Method of Identification
β-sheet related The most abundant conformer observed in experimental studies. nih.gov IR/R2PI Spectroscopy, DFT Calculations nih.gov
Hydrogen-bonded Alternative stable structures with different intramolecular H-bonds. nih.gov IR/R2PI Spectroscopy, DFT Calculations nih.gov
C5 / C7 Specific hydrogen-bonded ring structures (C5, C7(a), C7(g+)). nih.gov Single-conformation IR Spectroscopy nih.gov

Q & A

Q. What experimental techniques are commonly used to determine the conformational dynamics of Ac-Phe-NHMe in gas-phase studies?

Infrared (IR) spectroscopy combined with jet-cooling techniques is the primary method for analyzing this compound's gas-phase conformations. These methods allow precise measurement of vibrational modes, such as NH/OH stretches and amide I/II bands, which are sensitive to backbone structure and hydrogen-bonding patterns . For example, Gerhards et al. (2004) identified β-sheet-like dimeric structures by comparing experimental IR spectra with density functional theory (DFT) calculations . Researchers should optimize laser desorption or supersonic expansion parameters to minimize thermal broadening and resolve fine spectral features .

Q. Why is this compound a preferred model system for studying β-sheet interactions in peptides?

this compound mimics the backbone geometry of β-sheets due to its acetyl (Ac) and methylamide (NHMe) capping groups, which reduce side-chain interference while retaining critical hydrogen-bonding motifs. Gas-phase dimerization studies reveal stable antiparallel β-sheet-like structures, validated by IR spectroscopy and theoretical calculations . This system enables controlled investigations of peptide aggregation without solvent effects, making it ideal for probing intrinsic intermolecular forces .

Q. How do solvent polarity and temperature influence the thermodynamic stability of this compound conformers?

Polar solvents stabilize extended conformers by solvating amide groups, while apolar solvents favor folded structures (e.g., γ-turns) through intramolecular hydrogen bonding. Temperature-dependent NMR or circular dichroism (CD) studies can quantify enthalpy-entropy trade-offs. For example, in methanol-water mixtures, the γ-turn population decreases with rising temperature due to entropy-driven unfolding . Researchers should use a combination of spectroscopic techniques (e.g., 2D-IR, ESR) and molecular dynamics (MD) simulations to map solvent-dependent energy landscapes .

Advanced Research Questions

Q. How can discrepancies between theoretical predictions and experimental observations in this compound aggregation studies be resolved?

Contradictions often arise from oversimplified computational models (e.g., neglecting dispersion forces or anomeric effects) or incomplete experimental sampling. For instance, Wang et al. (2019) demonstrated that spectral shifts in this compound-sugar clusters previously attributed to anomeric effects were instead due to conformational differences in galactose anomers . To resolve such conflicts:

  • Validate computational models (e.g., DFT, MD) against multiple experimental observables (IR, NMR).
  • Conduct controlled experiments with modified analogs (e.g., methylene-substituted sugars) to isolate variables .
  • Apply natural bond orbital (NBO) analysis to quantify electronic contributions to stability .

Q. What methodological considerations are critical for studying this compound's role in chiral recognition of sugars?

Chiral discrimination in this compound-sugar complexes relies on subtle vibrational shifts (e.g., NH stretches) detected via IR-UV double resonance spectroscopy. Key steps include:

  • Preparing enantiomerically pure sugar derivatives (e.g., methylated galactose) .
  • Using supersonic jets to form cold, isolated clusters and reduce spectral congestion .
  • Comparing experimental IR spectra with DFT-calculated vibrational modes for both α- and β-anomers .
  • Analyzing hydrogen-bonding patterns via NBO or atoms-in-molecules (AIM) theory to identify chiral recognition mechanisms .

Q. How does this compound's aggregation behavior differ between gas-phase and membrane-mimetic environments?

In gas-phase studies, this compound forms β-sheet-like dimers stabilized by antiparallel hydrogen bonds . In lipid bilayers (e.g., egg yolk lecithin), its phenyl group interacts with hydrophobic lipid tails, while the backbone perturbs bilayer dynamics, as shown by ESR and ¹H-NMR . Methodological recommendations:

  • Use Langmuir-Blodgett troughs to monitor peptide insertion into monolayers.
  • Combine voltage-clamp experiments with MD simulations to assess ion leakage caused by bilayer disruption .

Q. What strategies can improve the reproducibility of this compound conformational studies across different research groups?

  • Standardize sample preparation: Use high-purity (>99%) this compound synthesized via solid-phase peptide synthesis (SPPS) and verify purity via HPLC-MS .
  • Publish raw spectral data (e.g., IR, NMR) and computational input files as supplementary materials to enable direct comparison .
  • Adopt consensus protocols for jet-cooling conditions (e.g., stagnation pressure, carrier gas) to minimize experimental variability .

Data Presentation and Analysis Guidelines

Q. How should researchers present conflicting data on this compound's anomeric sensing mechanism in publications?

  • Create a comparative table summarizing experimental conditions (e.g., sugar derivatives, temperature) and key findings (e.g., vibrational shifts, theoretical vs. experimental assignments) .
  • Use error bars in spectra to highlight measurement uncertainties and overlaid DFT-predicted bands to illustrate mismatches .
  • Discuss limitations of both approaches (e.g., basis set size in DFT, signal-to-noise ratios in IR) in the "Discussion" section .

Q. What statistical methods are appropriate for analyzing temperature-dependent conformational equilibria of this compound?

  • Fit population distributions (e.g., γ-turn vs. extended conformers) using van’t Hoff plots to extract ΔH and ΔS values .
  • Apply principal component analysis (PCA) to NMR or IR spectra to identify dominant conformational transitions .
  • Report confidence intervals for fitted parameters and validate models via residual analysis .

Ethical and Reproducibility Considerations

Q. How can researchers ensure compliance with open-data policies when publishing this compound studies?

  • Deposit raw spectroscopic data in repositories like Zenodo or Figshare with DOIs .
  • Share computational workflows (e.g., Gaussian input files) via platforms like GitHub .
  • Cite all software packages (e.g., Gaussian, VMD) and force fields used in simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ac-Phe-NHMe
Reactant of Route 2
Reactant of Route 2
Ac-Phe-NHMe

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.